![molecular formula C26H31N3O7S B2435127 1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone oxalate CAS No. 1351648-06-0](/img/structure/B2435127.png)
1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the benzimidazole and piperidine rings. The sulfonyl group could be introduced via a sulfonation reaction, and the final compound could be formed through a condensation reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzimidazole and piperidine rings would add a level of rigidity to the structure, while the sulfonyl group would likely be quite reactive .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the benzimidazole ring could participate in electrophilic aromatic substitution reactions, while the piperidine ring could undergo nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. For example, the presence of the sulfonyl group could make the compound more polar and potentially more soluble in water .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Activities
Compounds similar to 1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone oxalate have shown significant antimicrobial and antifungal activities. Azole-containing piperazine derivatives, for instance, exhibited moderate to significant in vitro antibacterial and antifungal effects, comparable to standard drugs like chloramphenicol and fluconazole (Gan, Fang, & Zhou, 2010). Similarly, derivatives of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-ethanol and (Z)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone oxime have been synthesized and showed preliminary antimycotic activity (Raga et al., 1992).
Cancer Treatment
Compounds similar to the oxalate have been investigated for their potential in cancer treatment. For example, a potent anaplastic lymphoma kinase (ALK) inhibitor was studied for its application in cancer treatment. This compound was subject to enzymatic hydrolysis, affecting its pharmacokinetics, but analogs with increased stability and decreased clearance rates were discovered (Teffera et al., 2013).
Anti-Leishmanial Activity
Compounds structurally similar to this compound have been shown to possess anti-leishmanial properties. A series of 1-[4-(1H-imidazol-1-yl)phenyl]-3-phenylprop-2-en-1-ones were synthesized and demonstrated significant anti-leishmanial and anti-fungal activities (Hussain et al., 2016).
Corrosion Inhibition
Benzimidazole derivatives, including those structurally related to the compound , have been studied for their corrosion inhibition properties. For instance, derivatives such as 2-(1-((piperidine-1-yl)methyl)-1H-benzo[d]imidazol-2-yl)phenol were found to effectively inhibit corrosion of N80 steel in hydrochloric acid, with inhibition efficiencies increasing with the concentration of inhibitors (Yadav et al., 2016).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of action
The compound contains a benzimidazole moiety, which is a key component in many functional molecules used in a variety of applications . Benzimidazoles are known to interact with a wide range of biological targets, including enzymes and receptors .
Mode of action
The exact mode of action would depend on the specific target of the compound. Generally, benzimidazoles can act as inhibitors, agonists, or antagonists, depending on their structure and the target they interact with .
Biochemical pathways
The affected pathways would depend on the specific target of the compound. Benzimidazoles are involved in a wide range of biochemical pathways due to their diverse target profile .
Pharmacokinetics
The ADME properties of the compound would depend on its specific structure. Generally, benzimidazoles are well absorbed and metabolized in the body .
Result of action
The molecular and cellular effects of the compound would depend on its specific target and mode of action. Benzimidazoles can have a wide range of effects, from inhibiting enzyme activity to modulating receptor signaling .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound. The specific effects would depend on the compound’s structure and properties .
Eigenschaften
IUPAC Name |
1-[4-(benzimidazol-1-ylmethyl)piperidin-1-yl]-2-(4-propan-2-ylsulfonylphenyl)ethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3S.C2H2O4/c1-18(2)31(29,30)21-9-7-19(8-10-21)15-24(28)26-13-11-20(12-14-26)16-27-17-25-22-5-3-4-6-23(22)27;3-1(4)2(5)6/h3-10,17-18,20H,11-16H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSFRVBTVAMGHID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCC(CC2)CN3C=NC4=CC=CC=C43.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2435047.png)
![N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide](/img/structure/B2435048.png)
![[1-({[(4-Chlorophenyl)sulfonyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B2435053.png)
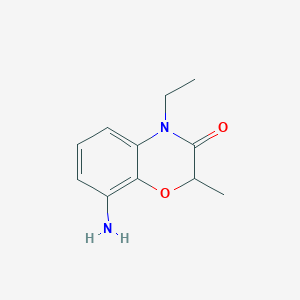
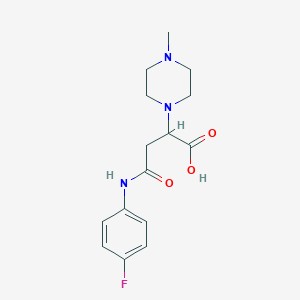
![(E)-4-(Dimethylamino)-N-[(7-methylimidazo[1,2-a]pyrimidin-2-yl)methyl]but-2-enamide](/img/structure/B2435056.png)
![1-(2,6-Difluorophenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea](/img/structure/B2435060.png)



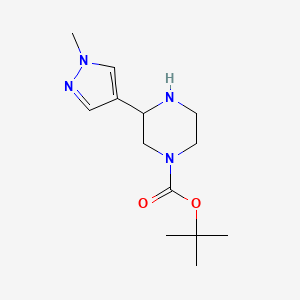
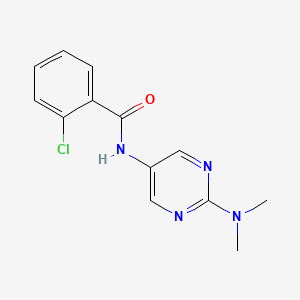
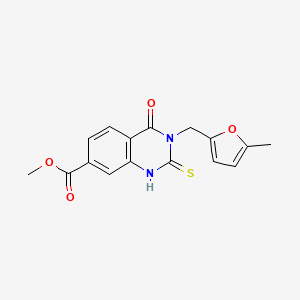
![4-[(1E)-2-(2-ethoxynaphthyl)-1-azavinyl]-5-butyl-1,2,4-triazole-3-thiol](/img/structure/B2435067.png)
